molecular formula C19H31NO3 B141121 Methyl 4-(3-(dibutylamino)propoxy)benzoate CAS No. 437651-42-8

Methyl 4-(3-(dibutylamino)propoxy)benzoate

Cat. No.: B141121
CAS No.: 437651-42-8
M. Wt: 321.5 g/mol
InChI Key: LGPWAAYOCNWIEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(3-(dibutylamino)propoxy)benzoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(3-(dibutylamino)propoxy)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures.

Scientific Research Applications

Methyl 4-(3-(dibutylamino)propoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-(dibutylamino)propoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. In the context of its role as a dronedarone intermediate, it contributes to the modulation of ion channels in cardiac cells, thereby affecting the electrical activity of the heart and helping to maintain normal rhythm.

Comparison with Similar Compounds

Methyl 4-(3-(dibutylamino)propoxy)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that make it an effective intermediate in the synthesis of dronedarone, contributing to its pharmacological properties.

Biological Activity

Methyl 4-(3-(dibutylamino)propoxy)benzoate (M4DPB) is a chemical compound primarily recognized as an intermediate in the synthesis of dronedarone, a drug used for treating atrial fibrillation and heart failure. This article delves into the biological activity of M4DPB, its mechanisms, and its relevance in pharmacological applications based on available research findings.

Chemical Structure and Properties

M4DPB has a molecular formula of C₁₈H₃₁N₃O₃ and a molecular weight of approximately 321.45 g/mol. The compound features a benzoate moiety linked to a dibutylamino group via a propoxy chain, which influences its biological interactions and pharmacokinetic properties.

Pharmacological Applications

M4DPB's significance in pharmacology stems from its connection to dronedarone:

  • Cardiovascular Effects : Dronedarone has been noted for prolonging action potentials and refractory periods in myocardial cells, showcasing potential antiarrhythmic properties. Consequently, M4DPB is relevant in studies aimed at understanding and improving cardiac therapies .
  • Anticancer Potentials : Some studies suggest that compounds related to M4DPB may serve as potentiators for anticancer drugs, although specific data on M4DPB itself in this context is sparse .

Toxicological Profile

The safety profile of M4DPB has been assessed through various toxicity tests:

  • Acute Toxicity : The compound exhibits an oral LD50 greater than 2,000 mg/kg in rats, indicating low acute toxicity .
  • Environmental Impact : M4DPB is not easily degradable in the environment, with a reported LC50 for fish at 4.6 mg/L and EC50 for water fleas at 12 mg/L . This raises concerns regarding its ecological safety.

Comparative Analysis with Related Compounds

M4DPB can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(3-(diethylamino)propoxy)benzoateDiethylamino instead of dibutylaminoMay exhibit different reactivity and bioactivity
Methyl 4-(3-(dimethylamino)propoxy)benzoateDimethylamino group increases hydrophilicityAlters pharmacokinetic properties
Methyl 4-(3-(dipropylamino)propoxy)benzoateDipropylamino group provides distinct steric effectsDifferent electronic properties compared to dibutyl

The structural characteristics of M4DPB enhance its effectiveness as an intermediate in drug synthesis targeting cardiac conditions.

Case Studies and Research Findings

  • Synthesis Optimization : Research has focused on optimizing the synthesis of dronedarone using M4DPB as an intermediate. Studies have explored reaction conditions that improve yield and purity while developing greener synthetic pathways.
  • Ion Channel Studies : Investigations into dronedarone's mechanism have highlighted the importance of compounds like M4DPB in understanding how these drugs influence cardiac ion channels, which could lead to improved therapeutic strategies for arrhythmias.
  • Preliminary Biological Interaction Studies : Initial studies suggest that M4DPB may influence cellular pathways; however, detailed research is required to establish specific biological activities.

Properties

IUPAC Name

methyl 4-[3-(dibutylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWAAYOCNWIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431534
Record name Methyl 4-[3-(dibutylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437651-42-8
Record name Methyl 4-[3-(dibutylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the mixture of methyl 4-(3-bromopropoxy)benzoate [17a] methyl 4,4′-[1,3-propanediylbis(oxy)]bisbenzoate [20] previous step (19.12 g) and dibutylamine (27.14 g, 35.7 mL, 210 mmol) in toluene (50.0 mL) was stirred under reflux conditions for 3 hours, cooled and extracted with 15% hydrochloric acid (3×40 mL). The combined aqueous layers were washed with of toluene (50 mL), basified to pH 8.5 with sodium bicarbonate and extracted with toluene (3×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated under reduced pressure at 60° C. (water bath). The residue was dissolved in hexane and passed through thin layer of silica gel. The solvent was evaporated under reduced pressure at 50-60° C. (water bath) to give 14.71 g (61.1% yield from 2 steps) of methyl 4-(3-dibutylaminopropoxy)benzoate [18a] as an oil.
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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